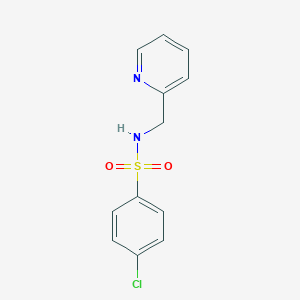
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been widely used in scientific research. CPB is a sulfonamide-based compound that has a pyridine ring attached to the benzene ring. This compound has been found to exhibit a wide range of biological activities, making it a useful tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its biological activities by inhibiting the activity of enzymes or receptors. For example, the inhibitory activity of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide against carbonic anhydrase IX may be due to its ability to bind to the active site of the enzyme and inhibit its activity. Similarly, the anti-inflammatory activity of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide may be due to its ability to inhibit the production of pro-inflammatory cytokines by binding to their receptors.
Biochemical and Physiological Effects
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to exhibit antifungal activity by disrupting the fungal cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been found to exhibit a wide range of biological activities, making it a useful tool for researchers in various fields. However, 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide also has some limitations. It is a sulfonamide-based compound, which may limit its solubility in certain solvents. In addition, 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide may exhibit off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide. One direction is to explore the potential of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate the mechanism of action of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide and its interactions with various enzymes and receptors. In addition, further research is needed to optimize the synthesis method of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide and to develop analogs with improved biological activities and pharmacokinetic properties.
Conclusion
In conclusion, 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide-based compound that has been extensively used in scientific research due to its various biological activities. 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to exhibit potent inhibitory activity against carbonic anhydrase IX, anti-inflammatory activity, and antifungal activity. 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide, including exploring its potential as a therapeutic agent and investigating its mechanism of action.
Métodos De Síntesis
The synthesis of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridine-2-carboxaldehyde in the presence of a base. The resulting product is then treated with ammonia to yield 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide. This method has been optimized to produce high yields of 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide with high purity.
Aplicaciones Científicas De Investigación
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively used in scientific research due to its various biological activities. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX, which is overexpressed in various types of cancer. 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been shown to exhibit antifungal activity against various fungal strains.
Propiedades
Fórmula molecular |
C12H11ClN2O2S |
|---|---|
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9H2 |
Clave InChI |
XPZMXJXJFGVIHB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)




![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)




![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)


